1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester
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Overview
Description
1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chlorobenzoyl group, a methoxy group, and a methyl ester group attached to an indole core
Preparation Methods
The synthesis of 1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via Friedel-Crafts acylation, where the indole reacts with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Methoxylation: The methoxy group can be introduced through methylation of the hydroxyl group using methyl iodide and a base such as potassium carbonate.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Material Science: The compound’s unique structural properties make it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding, providing insights into cellular mechanisms and pathways.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules, contributing to the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole core allows it to mimic natural substrates, binding to active sites and modulating biological activity. The chlorobenzoyl and methoxy groups enhance its binding affinity and specificity, influencing pathways related to inflammation, cell proliferation, and signal transduction.
Comparison with Similar Compounds
1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester can be compared with other indole derivatives, such as:
Indomethacin: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar indole core but different substituents.
5-Methoxy-2-methylindole: Lacks the chlorobenzoyl and ester groups, resulting in different chemical and biological properties.
3-Chlorobenzoylindole: Similar to the target compound but without the methoxy and ester groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-[1-(3-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4/c1-12-16(11-19(23)26-3)17-10-15(25-2)7-8-18(17)22(12)20(24)13-5-4-6-14(21)9-13/h4-10H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUJVRMNWKBRIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC(=CC=C3)Cl)C=CC(=C2)OC)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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